molecular formula C19H19BrN2O4 B5212056 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 6056-44-6

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5212056
CAS No.: 6056-44-6
M. Wt: 419.3 g/mol
InChI Key: FXIPAFIHJKQMAA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a bromophenyl group, and a dimethoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4/c1-25-15-7-8-16(17(10-15)26-2)21-19(24)12-9-18(23)22(11-12)14-5-3-13(20)4-6-14/h3-8,10,12H,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIPAFIHJKQMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387186
Record name STK087337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6056-44-6
Record name STK087337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a coupling reaction, typically using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-Bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate, exploring its pharmacological effects and therapeutic potential.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide: This compound features a chlorophenyl group instead of a bromophenyl group, leading to different chemical and biological properties.

    1-(4-Fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide:

    1-(4-Nitrophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide: The presence of a nitrophenyl group introduces different electronic and steric effects, influencing the compound’s behavior.

The uniqueness of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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